5-[3-(Trifluoromethyl)phenyl]sulfinylthiadiazole

Catalog No.
S3415565
CAS No.
338420-16-9
M.F
C9H5F3N2OS2
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[3-(Trifluoromethyl)phenyl]sulfinylthiadiazole

CAS Number

338420-16-9

Product Name

5-[3-(Trifluoromethyl)phenyl]sulfinylthiadiazole

IUPAC Name

5-[3-(trifluoromethyl)phenyl]sulfinylthiadiazole

Molecular Formula

C9H5F3N2OS2

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C9H5F3N2OS2/c10-9(11,12)6-2-1-3-7(4-6)17(15)8-5-13-14-16-8/h1-5H

InChI Key

PTHARZIKURDJAS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)C2=CN=NS2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)S(=O)C2=CN=NS2)C(F)(F)F
5-[3-(Trifluoromethyl)phenyl]sulfinylthiadiazole (TFPTS) is an organosulfur compound with a chemical formula of C9H5F3N2OS. It belongs to the thiadiazole family, which has been studied extensively due to its potential applications in various fields of research and industry. This paper aims to provide an informative and engaging piece of work about TFPTS by discussing its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
TFPTS is a sulfur-containing heterocyclic compound that belongs to the thiadiazole family. It is also known as 3-(Trifluoromethyl)phenyl sulfinyl-1,2,4-thiadiazole. Thiadiazole compounds have attracted significant attention due to their potential applications in medicinal chemistry, organic synthesis, and material science. TFPTS has been studied for its unique properties and potential applications in various fields.
TFPTS is a white crystalline solid with a melting point of 174-175°C. Its molecular weight is 242.21 g/mol, and its density is 1.6 g/cm3. It is slightly soluble in water but highly soluble in organic solvents such as methylene chloride, chloroform, dichloromethane, and acetone. TFPTS contains a trifluoromethyl group, which is known to increase the lipophilicity and metabolic stability of compounds. Its chemical properties make it a versatile compound that can be used in various chemical reactions.
TFPTS can be synthesized from 3-amino-N-(3-trifluoromethylphenyl)propanamide, which reacts with thionyl chloride to give 3-chloro-N-(3-trifluoromethylphenyl)propanamide. The latter compound is then treated with thiourea under basic conditions to yield TFPTS. The characterization of TFPTS involves various techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry.
The analytical methods used for TFPTS include high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). HPLC is used for the separation and quantification of TFPTS in biological samples, while GC and TLC are used for the analysis of TFPTS in organic reactions.
The biological properties of TFPTS have been extensively studied. It has been shown to exhibit anticancer, antibacterial, and antifungal properties. TFPTS inhibits the proliferation of various cancer cells, including lung, colon, and breast cancer cells. It has also been reported to be effective against drug-resistant bacteria and fungi.
The toxicity and safety of TFPTS have been evaluated in various scientific experiments. It has been shown to be relatively safe at low concentrations and does not cause significant toxicity or adverse effects in animals. However, further studies are needed to determine its long-term effects and potential toxicity at higher concentrations.
TFPTS has been used in various scientific experiments, including organic synthesis, material science, and medicinal chemistry. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It can also be used as a corrosion inhibitor, dye, and photoconductive material.
TFPTS is still an active area of research, and many studies are being conducted to explore its potential applications in various fields. Researchers are studying its properties and potential applications in the development of new drugs, materials, and sensors.
TFPTS has the potential to have significant implications in various fields of research and industry. It can be used in the development of new drugs for cancer treatment and antibacterial agents. It can also be used in the synthesis of new functional materials such as photonics, electronics, and energy storage devices. Moreover, TFPTS can be used as a catalyst in organic reactions.
Despite the potential applications of TFPTS, there are some limitations that must be considered. Firstly, the toxicity and safety of TFPTS need to be further evaluated to determine its long-term effects and potential toxicity at higher concentrations. Furthermore, the synthesis of TFPTS can be improved to make it more efficient and cost-effective. Finally, more studies are needed to explore its potential applications in various fields of research and industry.
1. Investigate the potential use of TFPTS for the treatment of other types of cancer.
2. Develop more efficient and cost-effective methods for the synthesis of TFPTS.
3. Investigate the potential use of TFPTS as a corrosion inhibitor in the oil and gas industry.
4. Study the potential use of TFPTS in the development of new materials for energy storage.
5. Develop new catalytic systems based on TFPTS for organic reactions.
6. Investigate the potential use of TFPTS in the design of new sensors for environmental monitoring.
7. Study the potential use of TFPTS in the development of new electronic and photonic materials.
8. Investigate the potential use of TFPTS as an antibacterial agent for food packaging.
9. Study the mechanisms of action of TFPTS in cancer cells to improve its potency and specificity.
10. Investigate the potential use of TFPTS in the development of new agricultural chemicals.

XLogP3

2.4

Dates

Modify: 2023-08-19

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